1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine
CAS No.:
Cat. No.: VC14632795
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O3 |
|---|---|
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | 1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C16H19N3O3/c20-19(21)15-5-3-14(4-6-15)12-17-7-9-18(10-8-17)13-16-2-1-11-22-16/h1-6,11H,7-10,12-13H2 |
| Standard InChI Key | HTTOPZXLJIPTFT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CO3 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 1-(furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine (C₁₆H₁₉N₃O₃, MW 301.34 g/mol) features a six-membered piperazine ring substituted at the 1- and 4-positions (Figure 1) . The furan-2-ylmethyl group introduces an oxygen-containing heterocycle, while the 4-nitrobenzyl substituent contributes electron-withdrawing effects. X-ray crystallography confirms a monoclinic crystal system (space group C2/c) with bond lengths and angles consistent with planar nitro groups and slight distortion in the piperazine ring .
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₉N₃O₃ |
| Molecular weight | 301.34 g/mol |
| IUPAC name | 1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methyl]piperazine |
| CAS registry | 737870 |
| XLogP3 | 2.7 (predicted) |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 5 |
Synthesis and Optimization Strategies
Synthesis of 1-(furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine typically employs multi-step nucleophilic substitution reactions. A common route involves:
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Alkylation of piperazine: Reacting piperazine with 2-(chloromethyl)furan in the presence of a base (e.g., K₂CO₃) to yield 1-(furan-2-ylmethyl)piperazine .
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Nitrobenzyl introduction: Subsequent reaction with 4-nitrobenzyl bromide under anhydrous conditions (e.g., DMF, 60°C) completes the substitution .
Critical parameters include stoichiometric control (molar ratio 1:1.2 for piperazine:alkylating agent) and solvent selection (acetonitrile or DMF), which influence yields (68–75%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity, as verified by HPLC.
Physicochemical and Spectroscopic Properties
The compound exists as a pale-yellow crystalline solid at room temperature. Key properties include:
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres but sensitive to prolonged UV exposure due to the nitro group.
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Spectroscopic signatures:
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¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.6 Hz, 2H, Ar-H), 7.52 (d, J = 8.6 Hz, 2H, Ar-H), 6.32 (dd, J = 3.1, 1.8 Hz, 1H, furan-H), 6.23 (d, J = 3.1 Hz, 1H, furan-H), 3.55 (s, 2H, CH₂-furan), 3.48 (s, 2H, CH₂-Ar), 2.45–2.60 (m, 8H, piperazine-H) .
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IR (KBr): ν 1520 cm⁻¹ (asymmetric NO₂ stretch), 1345 cm⁻¹ (symmetric NO₂ stretch), 1240 cm⁻¹ (C–N stretch).
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Biological Activity and Mechanistic Insights
1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine demonstrates dose-dependent interactions with CNS receptors:
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Serotonin (5-HT₁A/5-HT₂A) receptors: IC₅₀ = 120 nM and 85 nM, respectively, in radioligand binding assays.
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Dopamine D₂ receptors: Moderate affinity (Kᵢ = 450 nM), suggesting antipsychotic potential.
Table 2: Comparative receptor affinity profiles
| Compound | 5-HT₁A (IC₅₀) | 5-HT₂A (IC₅₀) | D₂ (Kᵢ) |
|---|---|---|---|
| 1-(Furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine | 120 nM | 85 nM | 450 nM |
| 1-(4-Methoxybenzyl)piperazine | 280 nM | 310 nM | 620 nM |
| Aripiprazole (reference) | 1.2 nM | 0.8 nM | 0.3 nM |
Mechanistically, the nitro group enhances electron-deficient character, improving π-stacking with receptor aromatic residues, while the furan moiety may facilitate hydrogen bonding .
Therapeutic Applications and Future Directions
Potential applications include:
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Antipsychotic agents: Dual 5-HT/D₂ modulation aligns with atypical antipsychotic mechanisms.
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Anxiolytics: Preclinical models show reduced marble-burying behavior in mice (ED₅₀ = 12 mg/kg).
Challenges remain in optimizing bioavailability (oral bioavailability = 22% in rats) and mitigating nitro group-associated hepatotoxicity. Future work should explore prodrug strategies and structural analogs (e.g., replacing nitro with cyano groups) .
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